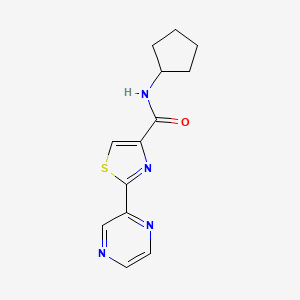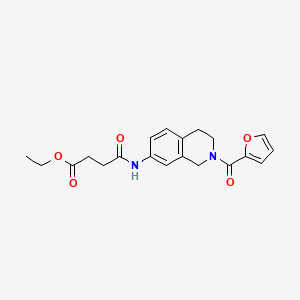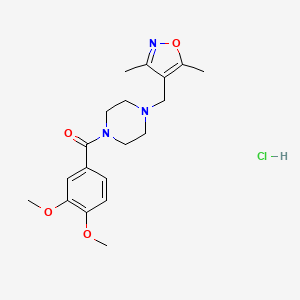![molecular formula C26H29N5O B2930133 2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1115530-93-2](/img/structure/B2930133.png)
2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention due to its potential applications in scientific research. The compound is a pyrazolopyrazine derivative that has been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
Anticancer Potential
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine demonstrate promising anticancer activity. For instance, a study by Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, showing a concentration-dependent inhibitory effect on breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014). Additionally, Rathinamanivannan et al. (2019) reported on the synthesis of 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives, which were evaluated for their in vitro anticancer activity using MTT assay (Rathinamanivannan et al., 2019).
Antimicrobial Applications
Several studies have explored the antimicrobial properties of pyrazole derivatives. Bakhite, Mohamed, and Abdel-rahman (2007) synthesized new oxazole derivatives that showed significant antimicrobial activity against various strains of bacteria and fungi (Bakhite, Mohamed, & Abdel-rahman, 2007). Similarly, Kendre, Landge, and Bhusare (2015) prepared a series of pyrazole, isoxazole, and other derivatives, evaluating them for antibacterial and antifungal activities, with some also showing anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015).
Pharmacological Evaluation
The pharmacological evaluation of pyrazole derivatives has been a subject of interest. Sharshira and Hamada (2012) conducted a study on the synthesis of pyrazole derivatives and their antimicrobial evaluation, indicating that most compounds showed potent antimicrobial activity (Sharshira & Hamada, 2012).
Enzyme Inhibition
Gouda et al. (2010) investigated new anthraquinone derivatives incorporating the pyrazole moiety, which exhibited promising activities as antimicrobial agents. Some of these compounds inhibited specific enzymes, indicating their potential use in targeted therapies (Gouda et al., 2010).
特性
IUPAC Name |
2-(4-butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c1-2-3-19-32-23-11-9-21(10-12-23)24-20-25-26(27-13-14-31(25)28-24)30-17-15-29(16-18-30)22-7-5-4-6-8-22/h4-14,20H,2-3,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKNZHFECMJJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2930050.png)
![(1-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)pyrrolidin-2-yl)methanol](/img/structure/B2930052.png)
![N-cyclohexyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2930055.png)

![3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2930058.png)

![N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930063.png)


![(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2930067.png)
methanone](/img/structure/B2930068.png)
![5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2930069.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2930072.png)

